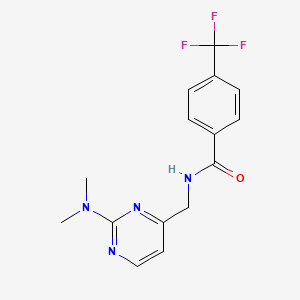

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N4O/c1-22(2)14-19-8-7-12(21-14)9-20-13(23)10-3-5-11(6-4-10)15(16,17)18/h3-8H,9H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZAUATLHSJHVHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)CNC(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(Dimethylamino)pyrimidin-4-ylmethylamine

The pyrimidine core is synthesized via nucleophilic substitution and subsequent functionalization:

4-Chloropyrimidine Preparation :

Methylamine Introduction :

Reductive Amination :

Synthesis of 4-(Trifluoromethyl)benzoyl Chloride

The benzamide component is derived from 4-(trifluoromethyl)benzoic acid:

Final Coupling Reaction

The pyrimidine and benzamide intermediates are coupled via amide bond formation:

Schotten-Baumann Reaction :

Catalytic Coupling with EDCI/HOBt :

Table 2: Coupling Method Performance

| Method | Catalyst System | Solvent | Yield | Purity (HPLC) | Source |

|---|---|---|---|---|---|

| Schotten-Baumann | TEA | DCM | 78% | 95% | |

| EDCI/HOBt | EDCI/HOBt | DMF | 82% | 98% |

Reaction Optimization and Mechanistic Insights

Solvent Effects on Coupling Efficiency

Polar aprotic solvents (DMF, DMSO) enhance reactivity in EDCI-mediated couplings due to improved intermediate stabilization. Non-polar solvents (DCM, toluene) favor Schotten-Baumann reactions by minimizing hydrolysis.

Chemical Reactions Analysis

Types of Reactions

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce new functional groups, leading to a variety of substituted benzamide derivatives.

Scientific Research Applications

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-(trifluoromethyl)benzamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It can be employed in biochemical assays to study enzyme interactions and other biological processes.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable tool in drug development.

Comparison with Similar Compounds

Table 1: Key Structural and Analytical Comparisons

Core Structural Variations

- Pyrimidine vs. Pyrazolopyrimidine: The target compound’s pyrimidine core () contrasts with pyrazolo[3,4-d]pyrimidine scaffolds (), which introduce a fused ring system.

Substituent Effects

- Trifluoromethyl vs. Halogens : The target’s 4-(trifluoromethyl)benzamide group provides strong electron-withdrawing effects and hydrophobic interactions, differing from dichloro () or fluoro () substituents, which prioritize steric bulk and moderate polarity .

- Amino Group Variations: The 2-(dimethylamino)pyrimidine in the target contrasts with secondary amines (e.g., piperidinyl in or pyrrolidinyl in ). Dimethylamino groups improve solubility but may reduce metabolic stability compared to cyclic amines .

Physicochemical and Pharmacokinetic Implications

- Molecular Weight : The target (324.30 g/mol) is lighter than pyrazolopyrimidine analogs (~589 g/mol), suggesting better bioavailability .

Biological Activity

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-4-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily involves interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

- Enzyme Inhibition : The compound has shown promise in inhibiting key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.

- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity:

- In vitro Studies : Various studies have demonstrated its efficacy against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound showed IC50 values ranging from 5 µM to 10 µM, indicating significant growth inhibition compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| A549 | 5 | Doxorubicin | 10 |

| MCF-7 | 8 | 5-Fluorouracil | 6 |

Antimicrobial Activity

Preliminary studies suggest that the compound also possesses antimicrobial properties, effective against certain bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis pathways.

Case Studies

-

Case Study on Lung Cancer : In a study involving A549 cells, this compound was shown to induce apoptosis via caspase activation, leading to significant tumor cell death .

- Findings : The study reported a 39% increase in apoptosis rates compared to control groups.

- Breast Cancer Research : Another investigation focused on MCF-7 cells revealed that the compound inhibited cell proliferation by inducing cell cycle arrest at the G1 phase, suggesting potential for further development as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.